6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
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Overview
Description
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formyl quinolines with hydrazine derivatives, followed by cyclization and methoxylation steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazoloquinolines.
Scientific Research Applications
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar pyrazolo core but differs in the fused ring structure.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its methoxy and methyl substituents, which contribute to its distinct chemical reactivity and biological properties. These substituents can influence the compound’s ability to interact with molecular targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
112447-00-4 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-6-10-11(16)8-5-7(17-2)3-4-9(8)13-12(10)15-14-6/h3-5H,1-2H3,(H2,13,14,15,16) |
InChI Key |
ODJKXEJBMRAERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)OC)NC2=NN1 |
Origin of Product |
United States |
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